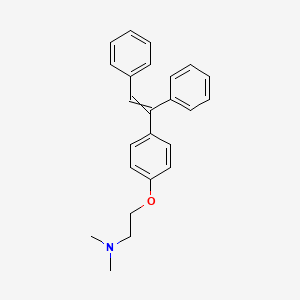

Desethyl tamoxifen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Desethyl tamoxifen has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of tamoxifen metabolism and its derivatives.

Medicine: Explored for its potential therapeutic effects in breast cancer treatment and prevention.

Industry: Utilized in the development of new selective estrogen receptor modulators and related compounds.

Wirkmechanismus

Desethyl tamoxifen, like tamoxifen, acts by competitively binding to the estrogen receptors (ERα and/or β), which then undergo a conformational change . This change in the estrogen receptor alters the expression of estrogen-dependent genes, generating multiple growth-promoting signals both inside and outside the nucleus .

Safety and Hazards

Zukünftige Richtungen

Research into tamoxifen resistance, which could also apply to desethyl tamoxifen, is a key future direction. Understanding the relationship between tamoxifen and energy metabolism may become a key research direction in the future, and it is of great significance to control the apoptosis and proliferation of tumor cells and to restore the sensitivity to tamoxifen . New therapeutic agents that can suppress ERα activity, particularly in cases of ESR1 mutations, are being developed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Desethyl tamoxifen is synthesized through the demethylation of tamoxifen. The process involves the use of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which catalyze the removal of a methyl group from tamoxifen . The reaction conditions typically involve the use of these enzymes in a suitable biological system or in vitro setup.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotransformation processes using microbial or mammalian cell cultures engineered to express the necessary cytochrome P450 enzymes. This method ensures high yield and purity of the metabolite .

Analyse Chemischer Reaktionen

Types of Reactions: Desethyl tamoxifen undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to further metabolites such as 4-hydroxy-N-desmethyl tamoxifen.

Reduction: Though less common, reduction reactions can occur under specific conditions.

Substitution: Involves the replacement of functional groups, often facilitated by nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Utilizes cytochrome P450 enzymes, oxygen, and cofactors such as NADPH.

Reduction: Requires reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Employs nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed:

4-Hydroxy-N-desmethyl tamoxifen: A potent metabolite with significant antiestrogenic activity.

Other minor metabolites: Formed through various side reactions and pathways.

Vergleich Mit ähnlichen Verbindungen

Tamoxifen: The parent compound, widely used in breast cancer treatment.

4-Hydroxy tamoxifen: Another active metabolite with potent antiestrogenic properties.

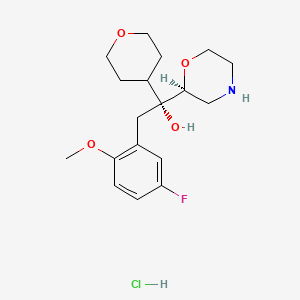

Endoxifen: A metabolite with higher potency and similar mechanism of action.

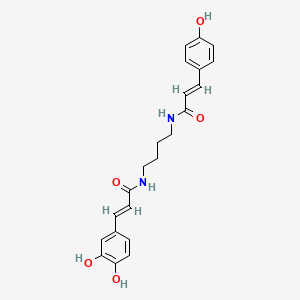

Norendoxifen: A potent aromatase inhibitor derived from tamoxifen.

Uniqueness of Desethyl Tamoxifen: this compound is unique due to its specific role in the metabolism of tamoxifen and its significant contribution to the overall therapeutic effects of tamoxifen therapy. Its ability to modulate estrogen receptor activity and induce apoptosis in breast cancer cells makes it a valuable compound in both research and clinical settings .

Eigenschaften

IUPAC Name |

2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO/c1-25(2)17-18-26-23-15-13-22(14-16-23)24(21-11-7-4-8-12-21)19-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOWMFOUQCRAAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19957-51-8 |

Source

|

| Record name | Desethyl tamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019957518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)

![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)